![molecular formula C26H30N2O4S B281034 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide](/img/structure/B281034.png)
4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
TAK-659 targets 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, which is a key mediator of B-cell receptor signaling. Upon binding to the B-cell receptor, 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide is activated and initiates a cascade of downstream signaling events that ultimately lead to the survival and proliferation of B-cells. TAK-659 inhibits 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cells, leading to the regression of tumors. TAK-659 has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its specificity for 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, which minimizes off-target effects and reduces the risk of toxicity. Additionally, TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials, suggesting its potential as a therapeutic agent for B-cell malignancies.
One limitation of TAK-659 is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, the optimal dosing regimen and potential side effects of TAK-659 in humans are still being evaluated in clinical trials.
Orientations Futures
There are several future directions for the development of TAK-659 and related compounds. One potential direction is the combination of TAK-659 with other targeted therapies, such as BCL-2 inhibitors or immune checkpoint inhibitors, to enhance its efficacy and overcome resistance mechanisms. Another direction is the evaluation of TAK-659 in other types of B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, the optimization of the pharmacokinetic and pharmacodynamic properties of TAK-659 could improve its efficacy and reduce its toxicity in humans.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-tert-butyl-2,3-dimethylphenylsulfonyl chloride, which is then reacted with 2-amino-4-methoxybenzoic acid to obtain the intermediate product. The final step involves the reaction of the intermediate with 2-methoxyaniline to yield TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to the regression of tumors.
Propriétés
Formule moléculaire |
C26H30N2O4S |
---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C26H30N2O4S/c1-17-15-20(26(3,4)5)16-24(18(17)2)33(30,31)28-21-13-11-19(12-14-21)25(29)27-22-9-7-8-10-23(22)32-6/h7-16,28H,1-6H3,(H,27,29) |
Clé InChI |
HDOKIKWQJFXMHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C |
SMILES canonique |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.